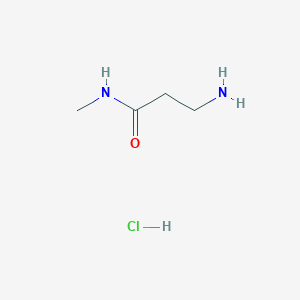

3-amino-N-methylpropanamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-6-4(7)2-3-5;/h2-3,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWCMHMCAMQJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565014 | |

| Record name | N-Methyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51739-61-8 | |

| Record name | N-Methyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-methylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-amino-N-methylpropanamide hydrochloride (CAS 51739-61-8)

Disclaimer: Despite a comprehensive search, detailed technical information regarding the physicochemical properties, experimental protocols, and biological activity of 3-amino-N-methylpropanamide hydrochloride is exceptionally limited in publicly available scientific literature and databases. This document summarizes the available information and highlights the significant gaps in current knowledge.

Chemical Identity and Basic Properties

This compound is a chemical compound identified by the CAS number 51739-61-8. It is the hydrochloride salt of 3-amino-N-methylpropanamide.

| Property | Value | Source |

| CAS Number | 51739-61-8 | [1][2][3] |

| Molecular Formula | C₄H₁₁ClN₂O | [1][2][3] |

| Molecular Weight | 138.6 g/mol | [2][3] |

| IUPAC Name | 3-amino-N-methylpropanamide;hydrochloride | N/A |

| Canonical SMILES | CNC(=O)CCN.Cl | [3] |

| Physical Form | Solid (predicted) | [4] |

Physicochemical Data

Computed Physicochemical Properties of the Free Base (3-amino-N-methylpropanamide)

| Property | Value | Source |

| Molecular Weight | 102.14 g/mol | [5] |

| XLogP3 | -1.5 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 102.079312947 Da | [5] |

| Topological Polar Surface Area | 55.1 Ų | [5] |

| Heavy Atom Count | 7 | [5] |

| Complexity | 62.7 | [5] |

Synthesis and Analysis

Synthesis

A detailed, validated experimental protocol for the specific synthesis of this compound could not be located in the available literature. General synthetic routes for similar small amide compounds may be adaptable, but would require significant optimization and validation.

Analytical Methods

Specific analytical methods for the quantification and characterization of this compound are not described in the literature. However, standard analytical techniques for similar small, polar molecules could be applied. These may include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.

-

Mass Spectrometry (MS): For molecular weight confirmation and identification.

-

High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

Biological Activity and Mechanism of Action

There is no information available in the searched scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. No in vitro or in vivo studies have been published that would indicate its potential pharmacological effects or applications in drug development.

Due to the lack of information on biological pathways, no signaling pathway diagrams can be generated.

Experimental Workflows (Hypothetical)

Given the absence of specific experimental protocols, a hypothetical workflow for the characterization of a novel chemical entity like this compound is presented below.

Caption: Hypothetical workflow for synthesis and characterization.

Safety and Toxicology

Specific toxicity data for this compound is not available. For the free base, 3-amino-N-methylpropanamide, some aggregated GHS classifications from company notifications to ECHA suggest it may cause skin and serious eye irritation, as well as respiratory irritation.[5] However, this information is not conclusive and has not been independently verified in peer-reviewed studies.

Conclusion and Future Directions

This compound is a commercially available chemical for which there is a significant lack of publicly available scientific data. Its physicochemical properties, specific methods for its synthesis and analysis, and its biological effects remain uncharacterized. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future research should focus on:

-

Development and validation of a robust synthetic protocol.

-

Thorough characterization of its physicochemical properties.

-

Screening for biological activity in various in vitro and in vivo models.

-

Investigation of its toxicological profile.

Without such fundamental data, its potential applications in research and drug development cannot be determined.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. 3-Amino-N-methyl-propanamide hydrochloride 95% | CAS: 51739-61-8 | AChemBlock [achemblock.com]

- 4. 3-Amino-3-imino-N-methylpropanamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 3-amino-N-methylpropanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-amino-N-methylpropanamide hydrochloride (CAS No: 51739-61-8). The information is presented to support research, development, and formulation activities involving this compound.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 51739-61-8 | [1][2][3] |

| Molecular Formula | C₄H₁₁ClN₂O | [2][4] |

| Molecular Weight | 138.6 g/mol | [1][3] |

| Melting Point | 110 °C | [1] |

| Boiling Point | No data available | |

| Solubility | No quantitative data available. General solubility tests are recommended. | [5] |

| pKa | No experimental data available. | |

| Appearance | Solid | [6] |

| Purity | 95% | [3] |

| InChI Key | BYWCMHMCAMQJIL-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CNC(=O)CCN.Cl | [3][4] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until a packed sample column of 2-3 mm in height is achieved.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a preliminary, approximate value.

-

For an accurate measurement, start heating at a rate of approximately 10-15 °C/min until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

-

Qualitative Solubility Determination

This procedure provides a general understanding of a compound's solubility in various solvents.

Apparatus and Materials:

-

Small test tubes and a test tube rack

-

Vortex mixer

-

Spatula or weighing paper

-

A selection of solvents:

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Organic solvents such as ethanol, methanol, acetone, and diethyl ether.

-

Procedure:

-

Initial Solvent Test:

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent (e.g., deionized water) in small portions, agitating the mixture with a vortex mixer after each addition.

-

Observe if the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent at that concentration.

-

-

Systematic Testing:

-

If the compound is water-insoluble, proceed to test its solubility in the acidic and basic solutions to understand its acid-base properties.

-

For water-soluble compounds, testing in organic solvents can provide information about its polarity.

-

Record observations for each solvent (e.g., soluble, partially soluble, insoluble).

-

Determination of pKa by Potentiometric Titration

This is a standard method for determining the acid dissociation constant (pKa) of a substance.

Apparatus and Materials:

-

Calibrated pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

A precisely weighed sample of this compound

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration:

-

Record the initial pH of the solution.

-

Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point, where a sharp change in pH occurs.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the physicochemical characterization of a compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

An In-Depth Technical Guide to 3-amino-N-methylpropanamide Hydrochloride

This guide provides a detailed overview of the molecular structure and properties of 3-amino-N-methylpropanamide hydrochloride, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Molecular Properties and Identification

This compound is a chemical compound with the CAS Registry Number 51739-61-8.[1][2][3] Its molecular formula is C4H11ClN2O.[1][2][3] The compound is also known by its IUPAC name, this compound.[2][3]

The table below summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C4H11ClN2O | [1][2][3] |

| Molecular Weight | 138.595 g/mol | [2] |

| Alternate Molecular Weight | 138.6 g/mol | [3] |

| CAS Number | 51739-61-8 | [1][2][3] |

| Canonical SMILES | CNC(=O)CCN.Cl | [2][3] |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted in the diagram below. This visualization illustrates the connectivity of the atoms within the molecule.

References

An In-depth Technical Guide to the Synthesis of 3-amino-N-methylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 3-amino-N-methylpropanamide hydrochloride. The described methodology is broken down into three key stages: N-protection of the starting material, amide bond formation, and subsequent deprotection to yield the final hydrochloride salt. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and visual representations of the synthetic pathway and experimental workflows to ensure clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in a three-step sequence commencing with the readily available starting material, β-alanine. This strategy is designed to mitigate undesirable side reactions, such as polymerization, and to ensure a high purity of the final product.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic route for this compound.

The initial step involves the protection of the primary amine of β-alanine with a tert-butoxycarbonyl (Boc) group. This is a crucial measure to prevent its interference in the subsequent amide coupling reaction. The second step focuses on the formation of the N-methylamide bond by coupling N-Boc-β-alanine with methylamine using a suitable activating agent. The final step entails the removal of the Boc protecting group under acidic conditions, which concurrently affords the desired product as its hydrochloride salt.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-β-Alanine

This step involves the protection of the amino group of β-alanine using di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Scheme:

Caption: N-Boc protection of β-alanine.

Experimental Protocol:

-

In a round-bottom flask, suspend β-alanine in a 1:1 mixture of water and tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

Add sodium hydroxide (NaOH) to the mixture, ensuring it dissolves completely.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar organic solvent (e.g., petroleum ether) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of approximately 1-2 with a 4 M HCl solution at 0 °C.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-β-alanine as a colorless oil or white solid.

Quantitative Data:

| Parameter | Value |

| β-Alanine | 1.0 eq |

| Di-tert-butyl dicarbonate | 1.3 eq |

| Sodium Hydroxide | 1.5 eq |

| Solvent | Water/THF (1:1) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 17 hours |

| Typical Yield | ~100%[1] |

Step 2: Synthesis of 3-(Boc-amino)-N-methylpropanamide

This step involves the coupling of N-Boc-β-alanine with methylamine to form the corresponding N-methylamide. A common method for this transformation is the use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Reaction Scheme:

References

A Technical Guide to the Determination of Solubility for 3-amino-N-methylpropanamide Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-amino-N-methylpropanamide hydrochloride is a fundamental physicochemical property that influences its behavior in various chemical and biological systems. Amine hydrochlorides, being salts, often exhibit distinct solubility characteristics compared to their free base forms. Their solubility in organic solvents can range from negligible to high, depending on the solvent's polarity, hydrogen bonding capacity, and the specific structure of the molecule.[1] This guide provides a framework for systematically determining and documenting the solubility of this compound in a range of common organic solvents.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at controlled temperatures, such as 25 °C (room temperature) and 40 °C, to understand the temperature dependence.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined | |

| Isopropanol | 25 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | |

| Toluene | 25 | Data to be determined | Data to be determined | |

| Diethyl Ether | 25 | Data to be determined | Data to be determined |

Molecular Weight of this compound: 138.60 g/mol

Experimental Protocols

The following protocols describe standard methods for determining the solubility of a compound like this compound.

This is a widely accepted method for determining equilibrium solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.[2]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

A simpler, less precise method can be used for rapid screening.[1][3]

Procedure:

-

Weigh a specific amount of the compound (e.g., 25 mg) into a small test tube.[1][3]

-

Add the solvent in small, measured portions (e.g., 0.25 mL).

-

After each addition, vigorously shake or vortex the tube.

-

Observe if the solid completely dissolves. The approximate solubility can be reported based on the volume of solvent required to dissolve the initial mass of the compound.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the general signaling pathway for assessing compound properties.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Logical Flow from Solubility Assessment to Drug Development.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and drug development. While specific data is not currently available, the protocols and frameworks presented in this guide provide a clear path for researchers to generate reliable and reproducible solubility data. The systematic application of these methods will contribute valuable information to the scientific community and facilitate the development of new applications for this compound.

References

An In-Depth Technical Guide on the Purity Standards for 3-amino-N-methylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for 3-amino-N-methylpropanamide hydrochloride (CAS: 51739-61-8). Given the absence of specific official pharmacopeial monographs for this compound, this document establishes a framework for its quality control based on common practices for analogous small molecules and amino acid derivatives used in research and pharmaceutical development. The guide details analytical methodologies for purity assessment, potential impurities, and proposed specifications.

Introduction

This compound is a chemical intermediate used in the synthesis of various compounds. The purity of such starting materials is critical as it can significantly influence the yield and purity of the final product, particularly in drug development where impurities can have toxicological implications. This guide outlines key analytical techniques and acceptance criteria for ensuring the quality and consistency of this compound.

Purity Specifications

While commercial suppliers often provide a purity of around 95%, for research and development applications, a higher purity is generally desirable.[1] The following table outlines proposed purity specifications for a high-quality grade of this compound.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, FTIR |

| Purity (Assay) | ≥ 98.0% | HPLC (UV, 210 nm) |

| Individual Impurity | ≤ 0.5% | HPLC |

| Total Impurities | ≤ 2.0% | HPLC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Complies with ICH Q3C limits | Headspace GC-MS |

Potential Impurities

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Based on a likely synthetic route involving the reaction of 3-aminopropanoic acid with a methylating agent and subsequent amidation, potential impurities could include:

| Impurity | Structure | Origin |

| 3-aminopropanoic acid | HOOC-CH₂-CH₂-NH₂ | Unreacted starting material |

| N-methyl-β-alanine | HOOC-CH₂-CH₂-NH(CH₃) | Precursor |

| 3-(dimethylamino)propanamide | (CH₃)₂N-CH₂-CH₂-CONH₂ | Over-methylation |

| Polymeric impurities | - | Side reactions |

| Residual Solvents | Varies | Synthesis and purification |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from general procedures for the analysis of similar polar compounds.[2]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Purity Calculation: The purity is calculated using the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

¹H NMR Spectroscopy for Identity and Impurity Identification

¹H NMR is a powerful tool for structural confirmation and the identification of impurities.[2]

-

Instrument: 400 MHz or higher NMR spectrometer

-

Solvent: Deuterated water (D₂O) or DMSO-d₆

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Vortex to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Acquire the ¹H NMR spectrum.

-

The chemical shifts for this compound are expected to be approximately (in D₂O):

-

~2.8 ppm (s, 3H, N-CH₃)

-

~2.6 ppm (t, 2H, -CH₂-CO-)

-

~3.2 ppm (t, 2H, -CH₂-NH₂-)

-

-

Integrate the signals and compare them to identify and quantify any impurities with distinct signals.

-

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry can be used to confirm the molecular weight of the compound. Due to its polarity, LC-MS is a suitable technique.[3]

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: Positive ion electrospray ionization (ESI+)

-

Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 103.08 (for the free base).

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or water with 0.1% formic acid.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Caption: Workflow for Purity Analysis of 3-amino-N-methylpropanamide HCl.

References

Navigating the Safe Handling of 3-amino-N-methylpropanamide hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-amino-N-methylpropanamide hydrochloride (CAS: 51739-61-8). The information presented herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment when working with this compound. This document outlines the known hazards, proper handling and storage procedures, emergency response actions, and the experimental basis for its hazard classification.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 51739-61-8 |

| Molecular Formula | C₄H₁₁ClN₂O |

| Molecular Weight | 138.60 g/mol [1] |

| Appearance | White solid |

| IUPAC Name | 3-amino-N-methylpropanamide;hydrochloride |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |

Pictograms:

-

Exclamation Mark: For Acute Toxicity (oral), Skin Irritation, Eye Irritation, and Respiratory Tract Irritation.

Signal Word: Warning

Toxicological Data

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound.[1] Therefore, it is crucial to handle this substance with a high degree of caution and to minimize exposure through engineering controls, administrative controls, and personal protective equipment.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensuring the safety of laboratory personnel.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits (or if no limits are established), a NIOSH-approved respirator is recommended.

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or release.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols for Hazard Determination

The hazard classifications for skin and eye irritation are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental data for this compound is not publicly available, the following sections describe the general methodologies that would be employed.

Skin Irritation Testing (Based on OECD Guideline 439)

The in vitro skin irritation test using reconstructed human epidermis (RhE) is a widely accepted method to assess the skin irritation potential of a chemical.

Methodology:

-

Tissue Preparation: A three-dimensional reconstructed human epidermis model is used, which mimics the structure and function of the human epidermis.

-

Chemical Exposure: The test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: The tissue is incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours). The viability of the tissue is then determined using a colorimetric assay, such as the MTT assay.

-

Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%).

Caption: Workflow for In Vitro Skin Irritation Testing.

Eye Irritation Testing (Based on OECD Guideline 405)

The acute eye irritation/corrosion test is traditionally an in vivo test performed on albino rabbits. However, a tiered testing strategy is now recommended to minimize animal testing.

Methodology:

-

Initial Assessment: A weight-of-evidence analysis of existing data is performed. If data is insufficient, in vitro or ex vivo tests are conducted first.

-

Animal Selection: If in vivo testing is deemed necessary, a single albino rabbit is typically used for the initial test.

-

Chemical Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

Classification: The severity and reversibility of the observed effects determine the classification. If severe irritation or corrosion is observed in the first animal, no further testing is performed. If the initial test shows moderate irritation, a confirmatory test on one or two additional animals may be required.

Caption: Tiered Testing Strategy for Eye Irritation Assessment.

Logical Relationship for Handling and Emergency Response

The following diagram illustrates the logical flow of actions from routine handling to emergency response for this compound.

Caption: Logical Flow from Routine Handling to Emergency Response.

This guide is intended to provide a thorough understanding of the safety and handling requirements for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all institutional and regulatory safety protocols.

References

Unveiling the Potential of 3-Amino-N-methylpropanamide Hydrochloride: A Technical Guide for Researchers

For immediate release:

Shanghai, China – December 27, 2025 – As the landscape of drug discovery and development continues to evolve, the exploration of novel chemical entities as building blocks for complex therapeutic agents is of paramount importance. This technical guide provides an in-depth overview of 3-amino-N-methylpropanamide hydrochloride, a versatile chemical intermediate with emerging significance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the potential research applications of this compound.

Core Identity and Physicochemical Properties

This compound, also known as 3-amino-N-methylpropionamide hydrochloride, is a small organic molecule that serves as a valuable precursor in multi-step organic syntheses. Its chemical structure features a primary amine and a methylamide group, rendering it a useful bifunctional building block. While extensive research on the direct biological effects of this compound is not publicly available, its role as a key intermediate in the synthesis of pharmacologically active molecules is documented.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 51739-61-8 | [1][2][3][4][5] |

| Molecular Formula | C₄H₁₁ClN₂O | [2][3] |

| Molecular Weight | 138.6 g/mol | [1][4] |

| Alternate Names | 3-Amino-N-methylpropionamide hydrochloride | [4] |

| Physical Form | Solid | [6] |

Primary Research Application: A Key Intermediate in the Synthesis of Neutral Endopeptidase (NEP) Inhibitors

The most prominent documented research application of this compound is its use as a crucial intermediate in the synthesis of cyclopentyl-substituted glutaramide derivatives.[6] These derivatives have been investigated as potent inhibitors of neutral endopeptidase (NEP), an enzyme implicated in the degradation of several vasoactive peptides. The inhibition of NEP is a therapeutic strategy being explored for various conditions, including female sexual dysfunction.[4][5][7][8][9]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound has been described in patent literature, typically involving the deprotection of an amine-protected precursor.[2][4][5][6][7][8][9][10] A common method is the hydrogenation of a benzyl carbamate-protected intermediate.

Materials:

-

N-Benzyl-N'-methyl-beta-alaninamide (or other suitable protected precursor)

-

5% Palladium on charcoal (Pd/C)

-

Ethanol

-

1N Hydrochloric acid (HCl)

-

Hydrogenation apparatus

-

Filtration medium (e.g., Arbocel®)

Procedure:

-

A solution of the benzyl carbamate precursor (e.g., 7.92 g, 33.5 mmol) in ethanol (300 ml) is prepared.[6]

-

5% Palladium on charcoal (800 mg) is added to the solution.[6]

-

The mixture is subjected to hydrogenation at 50 psi and room temperature for 4 hours.[6]

-

Upon completion of the reaction, the mixture is filtered through a suitable medium like Arbocel® to remove the palladium catalyst. The filter cake is washed with ethanol.[6]

-

To the combined filtrate, a stoichiometric amount of 1N hydrochloric acid (e.g., 36.9 ml, 36.9 mmol) is added.[6]

-

The resulting solution is evaporated under reduced pressure to yield this compound.[6]

Subsequent Synthetic Utility

Following its synthesis, this compound is utilized in subsequent steps to construct the final NEP inhibitor. This typically involves an amide coupling reaction with a suitable carboxylic acid derivative to form the final cyclopentyl-substituted glutaramide structure.

Potential as a Building Block in Medicinal Chemistry

While its role in NEP inhibitor synthesis is the most clearly defined application, the structural features of this compound suggest its potential utility in other areas of medicinal chemistry. As a derivative of beta-alanine, it can be envisioned as a component in the synthesis of peptidomimetics and other small molecule libraries for screening against various biological targets. The primary amine allows for a wide range of derivatization, making it a versatile scaffold for combinatorial chemistry.

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthesis of this compound and its subsequent use as a building block.

Future Directions and Conclusion

This compound is a chemical entity with a defined, albeit niche, application in the synthesis of complex, biologically active molecules. While direct pharmacological data on the compound itself is lacking, its utility as a building block is established. Future research could explore its incorporation into a broader range of molecular scaffolds for the development of novel therapeutics. The detailed synthetic protocols and established use case presented in this guide offer a solid foundation for researchers looking to leverage this compound in their synthetic chemistry and drug discovery programs. For now, its primary value lies in its role as a key piece in the puzzle of constructing more intricate and potent pharmaceutical agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6734186B1 - Compounds for the treatment of female sexual dysfunction - Google Patents [patents.google.com]

- 5. EA006254B1 - NPY INHIBITORS FOR THE TREATMENT OF FEMALE SEXUAL DYSFUNCTION - Google Patents [patents.google.com]

- 6. WO2002002513A1 - Cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase - Google Patents [patents.google.com]

- 7. AU781403B2 - Compounds for the treatment of female sexual dysfunction - Google Patents [patents.google.com]

- 8. SK16702000A3 - Compounds for the treatment of female sexual dysfunction - Google Patents [patents.google.com]

- 9. CZ20004106A3 - Compounds for treating sexual dysfunction in women - Google Patents [patents.google.com]

- 10. US20020052370A1 - Cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase - Google Patents [patents.google.com]

The Versatility of 3-amino-N-methylpropanamide Hydrochloride: An In-depth Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-N-methylpropanamide hydrochloride as a valuable chemical intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a secondary amide, makes it a versatile building block for creating diverse molecular architectures.

Physicochemical Properties

This compound is a stable, water-soluble solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51739-61-8 | [1] |

| Molecular Formula | C₄H₁₁ClN₂O | [1] |

| Molecular Weight | 138.60 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| SMILES | CNC(=O)CCN.Cl |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl (3-(methylamino)-3-oxopropyl)carbamate

-

To a solution of N-Boc-β-alanine (1 equivalent) in dichloromethane (DCM, 0.2 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents), 1-hydroxybenzotriazole (HOBT, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

-

Stir the mixture for 10 minutes.

-

Add a solution of methylamine (2 M in THF, 1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl (3-(methylamino)-3-oxopropyl)carbamate (1 equivalent) in a minimal amount of anhydrous dioxane.

-

To this solution, add a solution of 4 M HCl in dioxane (5-10 equivalents) at room temperature.

-

Stir the mixture for 2-4 hours, during which a precipitate should form.

-

Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc protecting group.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

| Parameter | Proposed Value |

| Starting Material | N-Boc-β-alanine |

| Key Reagents | Methylamine, EDC, HOBT, DIPEA, HCl in Dioxane |

| Solvents | Dichloromethane, Dioxane |

| Reaction Time | Step 1: 12-18 h; Step 2: 2-4 h |

| Reaction Temperature | 0 °C to room temperature |

| Purification | Flash chromatography, Filtration |

Applications as a Chemical Intermediate

This compound serves as a versatile building block for introducing a 3-(methylamino)propanamide moiety into larger molecules. Its primary utility lies in the N-acylation of the primary amine, allowing for the construction of a wide array of amide derivatives.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibitors of HDACs have emerged as a promising class of anticancer agents. Many HDAC inhibitors feature a common pharmacophore consisting of a zinc-binding group, a linker region, and a cap group. The β-alanine scaffold, from which this compound is derived, is a common component of the linker region in several HDAC inhibitors.

Caption: Mechanism of action of HDAC inhibitors.

This protocol describes a general procedure for the N-acylation of this compound with a substituted benzoic acid, a common step in the synthesis of HDAC inhibitors.

-

Suspend the substituted benzoic acid (1 equivalent) in anhydrous DCM (0.2 M).

-

Add EDC (1.2 equivalents) and HOBT (1.2 equivalents) and stir the mixture at room temperature for 10 minutes.

-

Add DIPEA (3 equivalents) to the suspension.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

| Parameter | Typical Value |

| Substrates | 3-amino-N-methylpropanamide HCl, Substituted Benzoic Acid |

| Coupling Reagents | EDC, HOBT |

| Base | DIPEA |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature |

| Yield | 60-90% (typical for amide couplings) |

Synthesis of Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. The flexible 3-carbon spacer and the amide functionality of this compound make it a suitable building block for the synthesis of various kinase inhibitors, including those targeting Bcr-Abl and Rho kinase.

Caption: General mechanism of ATP-competitive kinase inhibition.

The synthesis of kinase inhibitors often involves the coupling of different heterocyclic fragments. This compound can be used to link these fragments together.

Caption: Workflow for incorporating the intermediate into kinase inhibitors.

Synthesis of β-Peptides

β-peptides are polymers of β-amino acids. Unlike their α-peptide counterparts, β-peptides are generally resistant to proteolytic degradation, making them attractive candidates for the development of novel therapeutics. As a derivative of β-alanine, this compound can be incorporated into β-peptide chains.

This protocol outlines a general procedure for the coupling of an N-protected β-amino acid to the free amine of this compound.

-

Dissolve the N-Fmoc-protected β-amino acid (1 equivalent) in anhydrous DMF (0.2 M).

-

Add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents) and stir for 5 minutes.

-

Add this compound (1.2 equivalents) and continue stirring at room temperature for 6-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to obtain the di-β-peptide.

| Parameter | Typical Value |

| Substrates | 3-amino-N-methylpropanamide HCl, N-Fmoc-β-amino acid |

| Coupling Reagent | HBTU |

| Base | DIPEA |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 6-12 hours |

| Reaction Temperature | Room Temperature |

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward incorporation into molecules via N-acylation allows for the synthesis of a wide range of bioactive compounds, including promising candidates for HDAC and kinase inhibitors, as well as novel β-peptides. The synthetic protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to utilize this building block in their synthetic endeavors. Further exploration of its applications is likely to uncover new and innovative uses in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-amino-N-methylpropanamide Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to enhance the therapeutic properties of peptide candidates. 3-amino-N-methylpropanamide, a structural analogue of β-alanine with an N-methylated amine, represents a unique building block that combines two critical modifications: a β-amino acid backbone and N-methylation.

The hydrochloride salt of this compound is typically the stable, commercially available starting material. Prior to its use in standard Fmoc-based solid-phase peptide synthesis (SPPS), it must be neutralized and protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Key Advantages of Incorporating 3-amino-N-methylpropanamide:

-

Enhanced Metabolic Stability: The N-methylated amide bond is sterically shielded, providing significant resistance to proteolytic degradation by endo- and exopeptidases. This can substantially increase the in vivo half-life of the resulting peptide.

-

Improved Pharmacokinetic Profile: N-methylation reduces the number of hydrogen bond donors, which can increase lipophilicity and improve membrane permeability, potentially leading to enhanced oral bioavailability.

-

Conformational Rigidity: The presence of both a β-amino acid and an N-methyl group introduces significant conformational constraints on the peptide backbone. This can lock the peptide into a specific, bioactive conformation, potentially increasing receptor affinity and selectivity.

-

Disruption of Aggregation: N-methylation can disrupt the hydrogen bonding networks that often lead to peptide aggregation and poor solubility, which is a common challenge in peptide synthesis and formulation.

Synthetic Challenges:

The primary challenge in utilizing N-methylated amino acids, including Fmoc-protected 3-amino-N-methylpropanamide, is the steric hindrance and reduced nucleophilicity of the secondary amine.[1][2] This makes the coupling step during SPPS significantly more difficult than with standard primary amino acids.

-

Slow Coupling Kinetics: The formation of the peptide bond is often slow and may be incomplete.

-

Low Yields: Standard coupling conditions frequently result in low yields and the formation of deletion sequences.[3][4]

-

Ineffectiveness of Standard Reagents: Common coupling reagents like HBTU and HCTU are often less effective for these sterically hindered couplings.[2]

Overcoming these challenges requires the use of highly efficient coupling reagents, optimized reaction conditions, and specialized monitoring techniques.

Data Presentation: Performance of Coupling Reagents for Hindered Amino Acids

The successful incorporation of sterically hindered residues like N-methylated amino acids is highly dependent on the choice of coupling reagent. The following tables summarize quantitative and qualitative data on the performance of various reagents in challenging coupling reactions, providing a basis for rational reagent selection.

Table 1: Quantitative Comparison of Coupling Reagents in a Model System for Difficult Acylations

This data is adapted from a kinetic study on aza-peptide bond formation, which serves as a relevant model for sterically demanding coupling reactions.

| Coupling Reagent | Reaction Half-life (min) | Final Acylation Yield (%) | Key Characteristics & Recommendations |

| HATU | 40 | ~100 | Gold standard for hindered couplings; high reactivity and low racemization risk. Highly recommended.[5][6] |

| PyBOP | 150 | ~65 | A phosphonium salt, effective but slower than HATU. Does not cause guanidinylation side reactions.[3][5] |

| HCTU | 40 | ~55 | Less effective than HATU for difficult couplings, resulting in incomplete reactions.[1][2] |

| TBTU | 150 | ~60 | Similar to HCTU, often results in incomplete coupling for hindered residues.[5] |

| PyAOP | Not Quantified | High | A phosphonium salt reagent, reported to be one of the most promising for coupling N-methyl amino acids.[3] |

Data adapted from a comparative study on aza-peptide synthesis, which models difficult coupling reactions.[1]

Table 2: Qualitative Performance of Coupling Methods for Highly Hindered N-Methylated Residues

| Coupling Method | Reported Yield | Applicability for N-Methylated Residues |

| PyBroP | Significant Yields | Reported to give 70-85% yield in difficult N-methyl couplings where PyBOP gave only 11-26%.[7][8] |

| HBTU | Significant Yields | Can provide good yields with excess reagent but is generally considered less effective than HATU.[2][8] |

| Pivaloyl Mixed Anhydride | < 10% | Not recommended for sterically demanding couplings.[8] |

| Acyl Fluoride Activation | < 10% | Not recommended for sterically demanding couplings.[8] |

Experimental Protocols

Protocol 1: Fmoc Protection of 3-amino-N-methylpropanamide Hydrochloride

This protocol describes the N-terminal protection of the free base of 3-amino-N-methylpropanamide using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Materials:

-

This compound

-

Sodium carbonate (Na₂CO₃)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 2N

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Neutralization: Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃) and cool the solution in an ice bath.

-

Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, add deionized water to the mixture and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol.

-

Acidify the aqueous layer to pH ~2 with 2N HCl. A white precipitate of the Fmoc-protected product should form.

-

Extract the product into ethyl acetate (3x).

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure Fmoc-3-amino-N-methylpropanamide as a white solid.

-

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for Fmoc protection of 3-amino-N-methylpropanamide.

Protocol 2: Incorporation of Fmoc-3-amino-N-methylpropanamide into a Peptide Sequence via SPPS

This protocol outlines a single coupling cycle for incorporating the custom N-methylated β-amino acid onto a resin-bound peptide chain using the highly efficient HATU coupling reagent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-3-amino-N-methylpropanamide (prepared in Protocol 1)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Dichloromethane (DCM)

-

Reagents for monitoring secondary amine coupling (e.g., Chloranil or Bromophenol Blue test solutions)

Procedure (based on a 0.1 mmol scale):

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-3-amino-N-methylpropanamide (4.0 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol) in DMF.

-

Add DIEA (8.0 eq, 0.8 mmol) to the solution.

-

Allow the mixture to pre-activate for 1-3 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Note: Coupling to a sterically hindered residue or coupling another hindered residue onto this one may require longer reaction times (up to 12 hours) or double coupling.

-

-

Monitoring the Coupling:

-

The standard Kaiser (ninhydrin) test will give a false negative as it does not detect secondary amines.

-

Wash a small sample of resin beads with DMF.

-

Perform a Chloranil test or Bromophenol Blue test. A negative result (e.g., yellow beads for Chloranil) indicates complete coupling. A positive result (e.g., blue/green beads) indicates an incomplete reaction.

-

-

Recoupling (if necessary):

-

If the monitoring test is positive, drain the reaction vessel and repeat steps 2 and 3 (a "double couple").

-

-

Washing:

-

Once the coupling is complete (confirmed by a negative monitoring test), drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

-

-

Continuation of Synthesis: The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Caption: SPPS cycle for incorporating an N-methylated β-amino acid.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. peptide.com [peptide.com]

- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-amino-N-methylpropanamide hydrochloride as a Versatile Building Block for the Synthesis of Novel Dihydropyridine Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-methylpropanamide hydrochloride is a bifunctional organic molecule possessing both a primary amine and a secondary amide functional group. This unique arrangement of functional groups makes it a promising, yet underexplored, building block for the synthesis of diverse heterocyclic scaffolds. The strategic placement of the nucleophilic amine and the amide moiety allows for its potential application in multicomponent reactions to construct complex molecular architectures in a single synthetic operation. This document outlines a potential application of this compound in the synthesis of a library of N-1 substituted dihydropyridine derivatives, analogous to the well-established Biginelli reaction.[1][2][3][4] The resulting heterocyclic compounds, bearing a carboxamide side chain, are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets.

Proposed Application: Synthesis of 1,4-Dihydropyridine-3-carboxamides

We propose the utilization of this compound as a novel component in a Biginelli-like multicomponent reaction for the synthesis of 1-(2-(methylcarbamoyl)ethyl)-1,4-dihydropyridines. In this proposed one-pot synthesis, this compound is reacted with a β-dicarbonyl compound and an aldehyde under acidic or Lewis acid catalysis. The primary amine of the 3-amino-N-methylpropanamide is expected to undergo condensation with the aldehyde and the β-dicarbonyl compound to form the dihydropyridine ring, incorporating the N-methylpropanamide sidechain at the N-1 position of the heterocycle.

This synthetic strategy offers a straightforward and efficient route to a library of novel dihydropyridine derivatives with potential applications in drug discovery and development. The structural diversity of the final products can be easily achieved by varying the aldehyde and β-dicarbonyl components.

Experimental Protocol: General Procedure for the Synthesis of 1-(2-(methylcarbamoyl)ethyl)-1,4-dihydropyridine-3-carboxylates

This protocol is a proposed synthetic route based on analogous Biginelli reactions. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

-

β-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

-

Catalyst (e.g., p-toluenesulfonic acid, ytterbium(III) triflate)

-

Solvent (e.g., ethanol, acetonitrile)

-

Triethylamine

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

-

Add the aldehyde (1.0 mmol, 1.0 eq.), the β-dicarbonyl compound (1.0 mmol, 1.0 eq.), and the catalyst (0.1 mmol, 0.1 eq.).

-

Add the solvent (10 mL) and a slight excess of triethylamine (1.1 mmol, 1.1 eq.) to neutralize the hydrochloride salt.

-

Stir the reaction mixture at reflux (the temperature will depend on the solvent used) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-(2-(methylcarbamoyl)ethyl)-1,4-dihydropyridine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Predicted Yields for the Synthesis of Dihydropyridine Derivatives

The following table presents hypothetical yields for the synthesis of various dihydropyridine derivatives using the proposed protocol, based on typical yields observed in Biginelli reactions.

| Entry | Aldehyde | β-Dicarbonyl Compound | Product | Predicted Yield (%) |

| 1 | Benzaldehyde | Ethyl Acetoacetate | Ethyl 4-phenyl-1-(2-(methylcarbamoyl)ethyl)-6-methyl-1,4-dihydropyridine-3-carboxylate | 65 |

| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Ethyl 4-(4-chlorophenyl)-1-(2-(methylcarbamoyl)ethyl)-6-methyl-1,4-dihydropyridine-3-carboxylate | 72 |

| 3 | Isobutyraldehyde | Ethyl Acetoacetate | Ethyl 4-isopropyl-1-(2-(methylcarbamoyl)ethyl)-6-methyl-1,4-dihydropyridine-3-carboxylate | 58 |

| 4 | Benzaldehyde | Acetylacetone | 3-acetyl-4-phenyl-1-(2-(methylcarbamoyl)ethyl)-6-methyl-1,4-dihydropyridine | 68 |

Visualizations

Caption: Synthetic workflow for the proposed one-pot synthesis of 1,4-dihydropyridine derivatives.

Caption: General workflow for the screening and development of a synthesized library of heterocyclic compounds.

References

Application Notes and Protocols for the N-Acylation of 3-amino-N-methylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of primary and secondary amines is a fundamental and widely utilized transformation in organic synthesis, crucial for the construction of amide bonds. Amide linkages are prevalent in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. This document provides a detailed protocol for the N-acylation of 3-amino-N-methylpropanamide hydrochloride, a small, hydrophilic building block. The protocol addresses the specific challenge of acylating an amine hydrochloride salt, which requires neutralization for the amine to become nucleophilic. Two common and effective methods are presented: acylation using an acyl chloride with an organic base in an anhydrous organic solvent, and the Schotten-Baumann reaction, which is performed under biphasic conditions with an inorganic base.

Reaction Principle

The core of the reaction is the nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the free 3-amino-N-methylpropanamide attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., a chloride ion) to form the stable amide product. Since the starting material is a hydrochloride salt, a base is required to first deprotonate the ammonium salt to generate the free, nucleophilic amine. An additional equivalent of base is then needed to neutralize the acidic byproduct (e.g., HCl) generated during the acylation reaction.

General Reaction Scheme:

Experimental Protocols

Two primary protocols are provided below. Protocol A is a general method using an acyl chloride in an anhydrous organic solvent with a tertiary amine base. Protocol B describes the Schotten-Baumann conditions, which can be advantageous for certain substrates and acylating agents.

Protocol A: N-Acylation using Acyl Chloride and Triethylamine in Dichloromethane

This method is one of the most common for amide bond formation and is suitable for a wide range of acyl chlorides.

Materials:

-

This compound (MW: 138.6 g/mol )

-

Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve or suspend the starting material (approx. 10-20 mL per gram of starting material).

-

Cool the mixture to 0 °C using an ice-water bath.

-

Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-20 minutes at 0 °C to ensure complete formation of the free amine.

-

In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by either recrystallization or column chromatography on silica gel to obtain the desired N-acyl-3-amino-N-methylpropanamide.

Protocol B: N-Acylation under Schotten-Baumann Conditions

This biphasic method uses an inorganic base and is particularly useful for acylations that are sensitive to organic bases or when the acyl chloride is prone to side reactions.[1][2][3]

Materials:

-

This compound (MW: 138.6 g/mol )

-

Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Diethyl ether

-

Deionized Water

-

1 M Hydrochloric acid (HCl)

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1.0 eq) in water in a round-bottom flask.

-

Add an equal volume of an immiscible organic solvent, such as dichloromethane (DCM).

-

Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly and simultaneously add a solution of the acyl chloride (1.1 eq) in the same organic solvent and an aqueous solution of NaOH (e.g., 2 M, 2.5 eq) dropwise. Maintain the pH of the aqueous layer between 10 and 12.

-

After the addition is complete, continue to stir the mixture vigorously at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with one or two more portions of the organic solvent.

-

Combine the organic layers and wash them with 1 M HCl (to remove any unreacted amine), followed by water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the typical quantitative data for the N-acetylation of this compound as a model reaction based on Protocol A. Researchers should adapt these values based on the specific acylating agent used.

| Parameter | Value | Unit | Notes |

| Reagents | |||

| 3-amino-N-methylpropanamide HCl | 1.0 | eq | Starting material |

| Acetyl Chloride | 1.1 | eq | Acylating agent |

| Triethylamine | 2.2 | eq | Base |

| Dichloromethane | 10-20 | mL/g | Solvent |

| Reaction Conditions | |||

| Initial Temperature | 0 | °C | For addition of reagents |

| Reaction Temperature | Room Temp. | °C | |

| Reaction Time | 2 - 12 | hours | Monitor by TLC |

| Work-up & Purification | |||

| Typical Yield | 75 - 90 | % | Dependent on acylating agent and purification method |

| Purification Method | Recrystallization or Column Chromatography | - |

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow.

Caption: Chemical transformation for the N-acylation.

Caption: General experimental workflow diagram.

References

Application Notes and Protocols for the Use of 3-amino-N-methylpropanamide Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction